2,4-Hexadienyl propionate
Description
Contextualizing 2,4-Hexadienyl Propionate (B1217596) within Organic Ester Chemistry
2,4-Hexadienyl propionate belongs to the class of organic compounds known as carboxylic acid esters. hmdb.ca These are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. hmdb.ca Specifically, it is the ester of 2,4-hexadien-1-ol and propionic acid. ontosight.ai Its structure features a six-carbon dienyl alcohol component and a three-carbon propionate group. ontosight.ai The presence of conjugated double bonds in the hexadienyl portion of the molecule is a key feature influencing its chemical reactivity and physical properties.
The synthesis of esters, a fundamental reaction in organic chemistry, is often achieved through the Fischer esterification method. This process involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid. libretexts.org In the case of this compound, this would involve the reaction of 2,4-hexadien-1-ol with propionic acid. The reaction is reversible and requires conditions that favor the formation of the ester, such as removing water as it is formed. libretexts.org
Historical Perspectives in this compound Investigations
Historically, research into esters like this compound has been closely tied to the flavor and fragrance industry. ontosight.aiperfumerflavorist.com The characteristic fruity and sweet aromas of many esters have made them valuable components in food additives and perfumes. hmdb.caperfumerflavorist.com Early investigations would have focused on the isolation and identification of naturally occurring esters and the development of synthetic routes to produce them commercially.
While extensive historical data specifically on this compound is not abundant in readily available literature, it is understood that the broader class of α,β-unsaturated aldehydes and their related esters have been the subject of safety assessments for their use as flavoring ingredients. femaflavor.org A 2008 study by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel evaluated a group of these compounds, including this compound, for their Generally Recognized as Safe (GRAS) status. femaflavor.orgfemaflavor.org
Scope and Significance of Contemporary Research on this compound
Modern research continues to explore the applications and properties of this compound. Its primary significance remains in the flavor and fragrance industry, where it is valued for its green, fruity, and tropical aroma profile. perfumerflavorist.com It is used to enhance fruit notes, particularly in apple, melon, and pear flavors. perfumerflavorist.com
Beyond its organoleptic properties, contemporary research also touches upon its potential applications in other areas. For instance, some unsaturated esters are investigated as potential pheromones or components of pheromone blends for pest management, a field known as mating disruption. researchgate.net While direct research linking this compound to this application is not prominent, the structural similarities to known pheromones suggest a potential avenue for future investigation.
Furthermore, the chemical reactivity of the conjugated diene system in this compound makes it a potentially useful intermediate in organic synthesis. The double bonds can undergo a variety of addition reactions, allowing for the creation of more complex molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.209 g/mol |
| CAS Number | 16491-25-1 |
| Boiling Point | 207.6°C at 760 mmHg |
| Flash Point | 85.2°C |
| Density | 0.918 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-11-9(10)4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBREIRNEOXCKQ-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242060 | |
| Record name | 2,4-Hexadienyl propionate, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, fruity, pineapple, wine-like aroma | |
| Record name | 2,4-Hexadienyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1758/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2,4-Hexadienyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1758/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.922 | |
| Record name | 2,4-Hexadienyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1758/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
95994-92-6, 16491-25-1 | |
| Record name | 2,4-Hexadienyl propionate, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095994926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadien-1-ol, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadienyl propionate, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-2,4-dienyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-HEXADIENYL PROPIONATE, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEA39RY6Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2,4-Hexadienyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Analytical Methodologies for Research on 2,4 Hexadienyl Propionate
Spectroscopic Characterization Techniques in Research Settings
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary technique for the unambiguous structural elucidation of organic compounds like 2,4-Hexadienyl propionate (B1217596). weebly.comcore.ac.ukresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the different types of protons and carbons and their respective chemical environments. For 2,4-Hexadienyl propionate, the ¹H NMR spectrum would show distinct signals for the protons on the propionate moiety and the hexadienyl chain. The conjugated diene system of the hexadienyl group would exhibit characteristic signals in the olefinic region of the spectrum.
Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms. core.ac.uknih.gov
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to piece together the fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments, such as linking the propionate group to the hexadienyl chain through the ester oxygen.
The combination of these NMR techniques allows for a complete and confident assignment of the structure of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: This data is predictive and may vary based on solvent and experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|---|
| Propionate-CH₃ | ~1.1 | ~9.0 | Triplet |
| Propionate-CH₂ | ~2.3 | ~27.5 | Quartet |
| Propionate-C=O | - | ~174.0 | - |
| Hexadienyl-1-CH₂ | ~4.6 | ~65.0 | Doublet |
| Hexadienyl-2-CH | ~5.7 | ~125.0 | Multiplet |
| Hexadienyl-3-CH | ~6.2 | ~135.0 | Multiplet |
| Hexadienyl-4-CH | ~6.0 | ~129.0 | Multiplet |
| Hexadienyl-5-CH | ~5.8 | ~130.0 | Multiplet |
| Hexadienyl-6-CH₃ | ~1.8 | ~18.0 | Doublet |
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. ethz.ch When coupled with a chromatographic system, it provides powerful capabilities for both identification and quantification. In the analysis of this compound, MS can confirm the molecular mass and provide structural information through the analysis of fragmentation patterns.
Under electron ionization (EI), the this compound molecule would ionize and fragment in a predictable manner. The molecular ion peak [M]⁺ would confirm the compound's molecular weight. Characteristic fragment ions would arise from the cleavage of the ester bond and fragmentation along the hexadienyl chain. For quantitative studies, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte in complex matrices.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound Note: Based on typical fragmentation patterns for esters.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Description |
|---|---|---|
| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | Loss of propionyl group |
| 81 | [C₆H₉]⁺ | Hexadienyl cation |
| 57 | [C₃H₅O]⁺ | Propionyl cation |
Chromatographic Separation and Detection Methods
Chromatography is essential for separating this compound from other components in a mixture before its analysis. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte.
Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds like this compound. uliege.bensf.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. uliege.be
The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often suitable for separating esters. mdpi.com Common detectors for the analysis of this compound include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and a Mass Spectrometer (MS), which provides both quantification and structural confirmation. uliege.benih.gov Headspace GC is a particularly useful technique for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. mdpi.comscielo.br
Table 3: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium or Hydrogen at ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C, ramp at 10 °C/min to 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or as per MS transfer line requirements |
For samples that are not suitable for GC due to low volatility, thermal instability, or complex matrices, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. americanpharmaceuticalreview.com For the analysis of an ester like this compound, a reversed-phase HPLC method is typically employed. researchgate.net
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Separation is based on the compound's hydrophobicity. The conjugated diene system in this compound allows for sensitive detection using an Ultraviolet (UV) detector.
Table 4: Typical High-Performance Liquid Chromatography Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis Detector (set at λmax of the conjugated system, ~230 nm) |
| Injection Volume | 10-20 µL |
Validation of Analytical Procedures for this compound Quantification in Complex Matrices
Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. gavinpublishers.comresearchgate.net This is a critical requirement in quality control and regulatory settings to ensure reliable and accurate results. tbzmed.ac.ir For the quantification of this compound in complex matrices (e.g., food products, environmental samples, or biological fluids), the chosen analytical method (GC or HPLC) must be thoroughly validated.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 5: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness to the true value | Recovery of 98-102% |
| Precision (RSD) | Agreement between repeated measurements | RSD ≤ 2% |
| Linearity (r²) | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.999 |
| Specificity | Ability to measure only the analyte | No interference at the analyte's retention time |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 |
| Robustness | Resistance to small method variations | No significant change in results with minor parameter changes |
Advanced Sensor Technologies for Chemical Detection
The detection and analysis of volatile organic compounds (VOCs) such as this compound are critical in various fields, including the food and beverage industry for flavor and aroma profiling, environmental monitoring, and quality control in chemical manufacturing. While traditional chromatographic techniques provide detailed chemical information, there is a growing interest in advanced sensor technologies that offer rapid, often real-time, and sometimes portable solutions for chemical detection. These technologies, which include electronic noses, chemosensors, and biosensors, are designed to detect and differentiate complex mixtures of volatile compounds, providing a holistic chemical fingerprint of a sample.
The performance of an electronic nose in detecting a target analyte like this compound would be dependent on the selection of sensors in the array. Metal-oxide semiconductor (MOS) sensors are a common choice due to their high sensitivity to a wide range of VOCs. polito.it The principle of detection for MOS sensors is based on the change in electrical resistance of a metal oxide layer upon adsorption of gas molecules. Different metal oxides and operating temperatures can be used to tune the selectivity of the sensors to a degree. For a hypothetical analysis of a food product containing this compound as a key aroma component, an electronic nose equipped with a diverse array of MOS sensors could be employed. The response of the sensor array would generate a unique pattern for samples containing this compound, allowing for their differentiation from samples without it.
To illustrate the potential data generated from such an analysis, consider the following hypothetical data table representing the response of an electronic nose sensor array to samples with and without this compound.
| Sample | Sensor 1 (Tin Oxide) Response (ΔR/R₀) | Sensor 2 (Tungsten Oxide) Response (ΔR/R₀) | Sensor 3 (Zinc Oxide) Response (ΔR/R₀) | Sensor 4 (Copper Oxide) Response (ΔR/R₀) |
|---|---|---|---|---|
| Control (without this compound) | 0.15 | 0.08 | 0.21 | 0.11 |
| Sample A (with this compound) | 0.85 | 0.42 | 0.78 | 0.55 |
Chemosensors represent another important class of advanced sensor technologies. These devices utilize a chemical recognition element coupled to a transducer to convert a chemical interaction into a measurable signal. While electronic noses use an array of broadly selective sensors, individual chemosensors can be designed for higher selectivity towards a specific analyte or chemical class. For the detection of esters like this compound, chemiresistive sensors based on conductive polymers or carbon nanotubes have shown promise. mdpi.com The adsorption of the ester molecules onto the sensor surface can alter the conductivity of the material, providing a measurable response.
Research in the field of chemosensors for VOC detection is very active, with ongoing efforts to improve sensitivity, selectivity, and stability. nih.gov For example, modifying the surface of a sensor with a specific functional group that has a high affinity for esters could enhance its performance for detecting compounds like this compound.
Biosensors are a subset of chemosensors that employ a biological recognition element, such as an enzyme or an antibody, to detect a target analyte. For the detection of an ester like this compound, an enzyme-based biosensor could be a viable approach. For instance, an esterase enzyme could be immobilized on a transducer. who.int When the biosensor is exposed to a sample containing this compound, the esterase would catalyze its hydrolysis. This enzymatic reaction could lead to a change in pH, the production of an electroactive species, or a change in heat, which can then be measured by the transducer. The magnitude of the signal would be proportional to the concentration of the ester in the sample.
The development of such a biosensor would require careful selection of the esterase to ensure good activity and stability, as well as an effective immobilization technique to maintain the enzyme's function on the transducer surface. While specific biosensors for this compound are not documented in existing literature, the principles of biosensor design for other esters could be readily adapted.
A hypothetical data table illustrating the potential output of an amperometric biosensor for the detection of this compound is presented below.
| Concentration of this compound (µM) | Current (nA) |
|---|---|
| 0 | 5.2 |
| 10 | 15.8 |
| 25 | 32.1 |
| 50 | 65.4 |
| 100 | 128.9 |
Metabolism and Biotransformation of 2,4 Hexadienyl Propionate in Non Human Organisms
Comparative Metabolic Pathways of Propionate (B1217596) Derivatives
Following hydrolysis of 2,4-hexadienyl propionate, the resulting propionate molecule is channeled into central metabolic pathways. The specific route of its catabolism is highly dependent on the organism and the presence of key cofactors like vitamin B12.
In vertebrates, the primary pathway for propionate catabolism occurs in the mitochondria and converts propionate into succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle). iastate.edunih.govnih.gov This process is crucial for integrating the carbon skeleton of propionate, derived from sources like odd-chain fatty acids and certain amino acids, into mainstream energy metabolism. taylorfrancis.combyo.com
The pathway involves three key steps:
Carboxylation: Propionate is first activated to its coenzyme A (CoA) thioester, propionyl-CoA. nih.govtaylorfrancis.com The enzyme propionyl-CoA carboxylase, which requires biotin (B1667282) as a cofactor, then catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. iastate.edunih.gov
Isomerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. iastate.edunih.gov
Rearrangement: In a critical vitamin B12-dependent reaction, the enzyme methylmalonyl-CoA mutase rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA. iastate.edunih.gov
This conversion allows the carbon atoms from propionate to be used for either energy production through the citric acid cycle or for gluconeogenesis. nih.gov
Table 1: Vertebrate Catabolism of Propionate
| Step | Substrate | Enzyme | Cofactor(s) | Product |
| 1 | Propionyl-CoA | Propionyl-CoA Carboxylase | Biotin, ATP | D-Methylmalonyl-CoA |
| 2 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | - | L-Methylmalonyl-CoA |
| 3 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Vitamin B12 | Succinyl-CoA |
Invertebrates display a diversity of propionate metabolic pathways. Many non-insect invertebrates that have detectable levels of vitamin B12 utilize the same methylmalonyl-CoA pathway as vertebrates to convert propionate to succinyl-CoA. iastate.edu
However, a distinct and notable pathway exists in insects, which often lack significant amounts of vitamin B12. iastate.edu In insects such as the cockroach Periplaneta americana, the major metabolic route for propionate is its conversion to acetate (B1210297), not succinate. iastate.eduresearchgate.net This pathway involves the conversion of propionate to 3-hydroxypropionate, which is then further metabolized to acetate. iastate.edu Tracer studies have confirmed that carbon-2 of propionate becomes the methyl carbon of acetate, and carbon-3 becomes the carboxyl carbon of acetate. researchgate.net The enzymes responsible for this conversion have been localized to the mitochondrial fraction. researchgate.net This alternative route represents a significant divergence from the vertebrate model and is a key adaptation in insect metabolic physiology. researchgate.net
Evidence suggests that plants possess the metabolic machinery to process propionate through multiple routes. iastate.edu Plant systems can metabolize propionate to both acetate and succinate, indicating the potential presence of pathways analogous to those found in both insects and vertebrates. iastate.edu The biotransformation of esters in plants is a well-established process, often involving esterase enzymes that hydrolyze the ester linkage as the initial step. nih.govessfeed.com Following the hydrolysis of this compound, the resulting propionic acid would enter these catabolic pathways. Plant-mediated biotransformations are integral to the synthesis of various compounds and the detoxification of xenobiotics. nih.govnih.gov
Microorganisms exhibit a vast array of pathways for propionate metabolism, reflecting their diverse metabolic capabilities. iastate.edu Several distinct routes have been identified:
Methylmalonyl-CoA Pathway: Similar to vertebrates, many bacteria utilize this pathway to convert propionyl-CoA to succinyl-CoA. wikipedia.org
Acrylate (B77674) Pathway: Some bacteria, including Clostridium species, use the acrylate pathway for propionate metabolism. homebrewtalk.com
Dismutation Pathway: In some anaerobic consortia, propionate degradation can occur via a dismutation pathway, where it is converted to acetate and butyrate (B1204436) by bacteria such as Smithella. wikipedia.org
Degradation to Acetate and CO2: In methanogenic cultures, propionate is often degraded by non-methanogenic organisms into acetate, carbon dioxide, and hydrogen, which are then utilized by methanogens. sigmaaldrich.com The carbon dioxide originates from the carboxyl group of propionate. sigmaaldrich.com
Furthermore, many fungi and bacteria can metabolize sorbic acid (2,4-hexadienoic acid), the oxidized form of the alcohol moiety of this compound. iastate.edunih.gov This suggests that following hydrolysis, both components of the original ester can be degraded and utilized by microbial communities.
Table 2: Major Propionate Degradation Pathways in Microorganisms
| Pathway | Key Intermediate(s) | Common Organisms | End Product(s) |
| Methylmalonyl-CoA Pathway | Methylmalonyl-CoA | Various Bacteria | Succinyl-CoA |
| Acrylate Pathway | Acryloyl-CoA | Clostridium sp. | Propionate |
| Dismutation Pathway | Six-carbon intermediate | Smithella sp. | Acetate, Butyrate |
| Randomizing Pathway | Not specified | Methanogenic consortia | Acetate, CO2 |
Enzymatic Systems Involved in Ester Hydrolysis and Further Transformations
The initial and rate-limiting step in the metabolism of this compound is its hydrolysis into 2,4-hexadienol and propionic acid. This reaction is catalyzed by a broad class of hydrolytic enzymes known as esterases (EC 3.1.1).
Esterases, including carboxylesterases and lipases, are ubiquitous in nature and are found in virtually all organisms, from microbes to mammals. These enzymes catalyze the cleavage of ester bonds through the addition of a water molecule (de-esterification). essfeed.com Most hydrolases function via the formation of an acyl intermediate bound to a serine or cysteine residue in the enzyme's active site.
In non-human organisms, these enzymes play critical roles:
Insects: Esterases are involved in a wide range of physiological processes, including the detoxification of insecticides and the metabolism of xenobiotics. They are key enzymes in Phase I biotransformation.
Plants: Plant esterases are involved in the metabolism of various endogenous compounds and the detoxification of herbicides applied as esters. essfeed.com These enzymes are often non-specific and located in cell walls and cuticles. essfeed.com
Microorganisms: Microbial esterases and lipases are widely exploited for biotechnological applications, including the synthesis and hydrolysis of ester compounds for the food and pharmaceutical industries. Organisms like Saccharomyces cerevisiae and Candida species produce lipases capable of hydrolyzing various esters.
Following hydrolysis, the resulting alcohol (2,4-hexadienol) can be further transformed by oxidation. Alcohol dehydrogenases can oxidize the primary alcohol to an aldehyde (2,4-hexadienal), which can then be converted to a carboxylic acid (sorbic acid) by aldehyde dehydrogenases. nih.govsigmaaldrich.com
Intermediates and Products of this compound Biotransformation
The complete biotransformation of this compound results in a series of intermediates and final products derived from its two constituent parts.
Initial Hydrolysis Products:
Propionic Acid (Propionate)
2,4-Hexadien-1-ol (Sorbyl Alcohol)
Metabolic Intermediates and Products from Propionate: The fate of propionic acid varies by organism:
Vertebrate and some invertebrate/microbial pathways:
Intermediates: Propionyl-CoA, D-Methylmalonyl-CoA, L-Methylmalonyl-CoA. iastate.edunih.govtaylorfrancis.com
Final Product: Succinyl-CoA (which enters the citric acid cycle). iastate.edunih.gov
Insect pathway:
Intermediate: 3-Hydroxypropionate. iastate.edu
Final Product: Acetate. iastate.eduresearchgate.net
Metabolic Intermediates and Products from 2,4-Hexadienol: Direct metabolic studies on 2,4-hexadienol are limited. However, based on the known metabolism of alcohols and related compounds, a likely pathway involves sequential oxidation:
Intermediate 1: 2,4-Hexadienal (B92074). The oxidation of the alcohol to an aldehyde is a common biotransformation step catalyzed by alcohol dehydrogenases. nih.gov Aldehyde dehydrogenases capable of metabolizing 2,4-hexadienal have been identified in rats. sigmaaldrich.com
Intermediate 2: Sorbic Acid (2,4-Hexadienoic acid). The aldehyde is further oxidized to a carboxylic acid.
Final Products: Sorbic acid can be metabolized by various microorganisms, likely through pathways similar to fatty acid β-oxidation, ultimately breaking it down into smaller molecules that can enter central metabolism. iastate.edu
Therefore, the ultimate products of this compound biotransformation are compounds that can be fully integrated into an organism's primary metabolic pathways, such as succinyl-CoA, acetate, CO2, and water.
Excretion Pathways in Model Organisms
The excretion of the metabolic products of this compound occurs through various routes, primarily via urine and feces. The specific pathway and the nature of the excreted metabolites depend on the biotransformation of the parent compound's constituents, 2,4-hexadienol and propionic acid.
Metabolites of propionic acid, being a small, water-soluble molecule that is readily utilized in intermediary metabolism, are largely excreted as carbon dioxide in expired air. Any excess that is not utilized may be excreted in the urine.
The excretion of metabolites from the 2,4-hexadienol moiety is more complex. Following its presumed oxidation to sorbic acid, the subsequent metabolites from beta-oxidation are typically eliminated. One identified urinary metabolite of sorbic acid in rats is trans,trans-muconic acid nih.gov. Studies have shown a dose-dependent relationship between the administration of sorbic acid and the urinary excretion of trans,trans-muconic acid in rats nih.gov.
| Excretion of this compound Metabolites in Rats |
| Metabolite Origin |
| Propionic Acid |
| 2,4-Hexadienol |
| 2,4-Hexadienol |
It is important to note that the metabolic and excretion pathways described are based on the known metabolism of the individual components of this compound. Further research is needed to fully elucidate the complete metabolic fate and excretion profile of the intact ester in non-human organisms.
Environmental Fate and Degradation of 2,4 Hexadienyl Propionate
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 2,4-Hexadienyl propionate (B1217596), the primary abiotic degradation mechanisms are expected to be photodegradation, particularly in the atmosphere and surface waters, and chemical hydrolysis in aquatic systems.
Photodegradation Kinetics and Pathways
The photodegradation of esters can also be influenced by the presence of photosensitizers in the environment. The kinetics of such reactions are typically pseudo-first-order and are dependent on factors such as the intensity of solar radiation, the presence of other chemical species in the atmosphere or water, and the temperature. The photochemical cleavage of the ester bond is another potential degradation pathway, which would lead to the formation of 2,4-hexadien-1-ol and a propionyl radical.
Table 1: Plausible Photodegradation Reactions of 2,4-Hexadienyl Propionate
| Reaction Type | Description | Potential Products |
| Isomerization | Geometric rearrangement of the conjugated double bonds upon absorption of UV radiation. | (2Z,4E)-Hexadienyl propionate, (2E,4Z)-Hexadienyl propionate, (2Z,4Z)-Hexadienyl propionate |
| Photocleavage | Breakage of the ester bond due to energy absorption from UV light. | 2,4-Hexadien-1-ol, Propionyl radical |
| Photooxidation | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals) in the atmosphere or water. | Oxidized derivatives, smaller organic acids and aldehydes |
Chemical Hydrolysis in Aquatic Systems
The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that results in the cleavage of the ester into its constituent alcohol and carboxylic acid. This process can be catalyzed by either acids or bases. chemguide.co.uklibretexts.orglibretexts.org
In acidic conditions, the hydrolysis of the ester is a reversible reaction that yields 2,4-hexadien-1-ol and propionic acid. chemguide.co.uklibretexts.orglibretexts.org The rate of this reaction is dependent on the pH of the water and the temperature.
Under basic (alkaline) conditions, hydrolysis, also known as saponification, is an irreversible reaction that produces 2,4-hexadien-1-ol and the salt of the carboxylic acid, in this case, propionate. chemguide.co.uklibretexts.orglibretexts.org Generally, the rate of basic hydrolysis of esters is faster than that of acidic hydrolysis under similar temperature conditions.
The half-life of this compound due to hydrolysis in aquatic environments will, therefore, be highly pH-dependent, with faster degradation expected in both highly acidic and, particularly, in alkaline waters.
Table 2: Hydrolysis Products of this compound
| Condition | Reactants | Products |
| Acidic Hydrolysis | This compound + H₂O (in the presence of H⁺) | 2,4-Hexadien-1-ol + Propionic acid |
| Basic Hydrolysis | This compound + OH⁻ | 2,4-Hexadien-1-ol + Propionate |
Biodegradation of this compound in Varied Environments
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. ck12.org It is anticipated to be a significant pathway for the degradation of this compound in soil and water.
Microbial Communities and Their Role in Degradation
The biodegradation of esters is a common metabolic process in the microbial world. ck12.org A wide variety of microorganisms possessing esterase enzymes are capable of hydrolyzing the ester bond as the initial step in the degradation of this compound. This enzymatic hydrolysis would yield 2,4-hexadien-1-ol and propionic acid.
Following the initial hydrolysis, both of these products are readily biodegradable. Propionic acid is a short-chain fatty acid that can be metabolized by many bacteria and fungi through well-established pathways like the Krebs cycle. The unsaturated alcohol, 2,4-hexadien-1-ol, can be further metabolized through pathways for alcohol and unsaturated hydrocarbon degradation. This can involve oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by beta-oxidation. The presence of unsaturated bonds suggests that enzymes such as hydratases or reductases may also be involved.
Microbial consortia, where different species carry out different steps of the degradation process, are often more effective in the complete mineralization of organic compounds than single microbial species.
Factors Influencing Biodegradation Rates in Soil and Water
The rate of biodegradation of this compound in soil and aquatic environments is influenced by a multitude of environmental factors. biosphereplastic.com These factors affect the growth, metabolism, and enzymatic activity of the degrading microbial populations.
Key factors include:
Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymes is crucial for efficient degradation.
Temperature: Biodegradation rates generally increase with temperature up to an optimum, beyond which enzymatic activity decreases. biosphereplastic.com
pH: The pH of the soil or water affects the activity of microbial enzymes and the bioavailability of the compound.
Oxygen Availability: Aerobic degradation is typically faster than anaerobic degradation for many organic compounds. The availability of oxygen is, therefore, a critical factor.
Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these nutrients can limit the rate of biodegradation.
Bioavailability: The extent to which this compound is available to microorganisms is a key factor. In soil, this can be influenced by its adsorption to soil organic matter and clay particles.
Table 3: Influence of Environmental Factors on Biodegradation Rate
| Factor | Influence on Biodegradation Rate |
| Temperature | Rate generally increases with temperature to an optimum (typically 25-35°C for mesophiles). |
| pH | Optimal rates are usually observed near neutral pH (6.5-8.0) for many microbial communities. |
| Oxygen | Aerobic conditions generally favor faster degradation compared to anaerobic conditions. |
| Nutrients (N, P) | Lack of essential nutrients can be a limiting factor for microbial growth and degradation activity. |
| Bioavailability | Higher bioavailability leads to faster degradation rates. Adsorption to soil particles can reduce bioavailability. |
Identification of Microbial Degradation Products
While specific studies identifying the microbial degradation products of this compound are not available, a predictive pathway can be outlined based on known metabolic pathways for similar compounds.
The initial step is expected to be the hydrolysis of the ester bond by microbial esterases, resulting in the formation of:
2,4-Hexadien-1-ol
Propionic acid
These initial products would then be further metabolized. Propionic acid would likely be converted to propionyl-CoA and enter central metabolic pathways. 2,4-Hexadien-1-ol, being an unsaturated alcohol, could be oxidized to 2,4-hexadienoic acid (sorbic acid). Sorbic acid is a known food preservative and its metabolism by various microorganisms has been studied. iastate.edu The degradation of sorbic acid can proceed through beta-oxidation, leading to the formation of smaller chain fatty acids that can be completely mineralized to carbon dioxide and water under aerobic conditions.
Under anaerobic conditions, the degradation pathway would be different, potentially involving fermentation or anaerobic respiration, leading to products such as methane (B114726) and carbon dioxide in a methanogenic environment.
Table 4: Predicted Microbial Degradation Products of this compound
| Degradation Step | Intermediate/Product |
| Initial Hydrolysis | 2,4-Hexadien-1-ol, Propionic acid |
| Further Metabolism of Propionic Acid | Propionyl-CoA, Succinyl-CoA (entry into Krebs cycle) |
| Further Metabolism of 2,4-Hexadien-1-ol | 2,4-Hexadienal (B92074), 2,4-Hexadienoic acid (Sorbic acid) |
| Beta-oxidation of Sorbic Acid | Acetoacetyl-CoA, Acetyl-CoA |
| Final Mineralization Products (Aerobic) | Carbon dioxide (CO₂), Water (H₂O) |
| Final Mineralization Products (Anaerobic) | Methane (CH₄), Carbon dioxide (CO₂) |
Persistence and Environmental Half-Life Studies
Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. The environmental half-life (t½) is a common measure of persistence, indicating the time it takes for 50% of the initial concentration of a substance to degrade.
Currently, there are no specific studies detailing the environmental half-life of this compound in soil, water, or air. However, its chemical structure, an ester of 2,4-hexadienoic acid (sorbic acid) and propionic acid, provides clues to its likely degradation pathways. Esters can undergo abiotic hydrolysis, where the ester bond is cleaved by reaction with water. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to acidic or neutral conditions nih.govchemrxiv.orgchemguide.co.uklibretexts.org.
Biodegradation is expected to be a significant degradation pathway for this compound. The parent compound, sorbic acid, is readily metabolized by various microorganisms in the environment, ultimately breaking down into carbon dioxide and water usda.gov. The unsaturation in the hexadienyl portion of the molecule may also make it susceptible to microbial attack. Studies on other organic esters have shown that they are generally biodegradable, with the rate depending on factors such as the molecular weight and branching of the ester chain juniperpublishers.com.
In the absence of direct data, a comparative analysis with structurally related compounds is necessary. For instance, various esters of 2,4-D (2,4-dichlorophenoxyacetic acid) are known to hydrolyze rapidly in soils, with more than 72% degradation occurring within 72 hours under non-sterile conditions fao.org. While 2,4-D is structurally different, this demonstrates the general susceptibility of ester linkages to rapid environmental degradation. The half-life of 2,4-D itself in soil is typically between 3 and 10 days, primarily due to microbial degradation juniperpublishers.comfao.org. It is plausible that this compound would also have a relatively short environmental half-life due to a combination of abiotic hydrolysis and microbial degradation.
Table 1: General Factors Influencing the Environmental Persistence of Organic Esters
| Factor | Influence on Persistence | Rationale |
| pH | Lower persistence in alkaline conditions | Base-catalyzed hydrolysis of the ester bond is generally faster. nih.govchemrxiv.org |
| Microbial Activity | Lower persistence in microbially active environments | Microorganisms can utilize the ester as a carbon source, leading to biodegradation. usda.govjuniperpublishers.com |
| Temperature | Lower persistence at higher temperatures | Increased temperature generally accelerates both abiotic hydrolysis and microbial metabolism. |
| Soil Moisture | Lower persistence in moist soils | Water is a reactant in hydrolysis, and microbial activity is generally higher in moist conditions. juniperpublishers.com |
| Organic Matter Content | Can increase or decrease persistence | Organic matter can sorb the compound, potentially reducing its bioavailability for degradation, but can also support a larger microbial population. |
Bioavailability and Sorption Dynamics in Environmental Systems
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a key factor controlling bioavailability.
The sorption of organic compounds to soil is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with a high Koc value tend to be strongly sorbed to soil organic matter, which reduces their mobility and bioavailability. The behavior of 2,4-D esters can provide some insight; these compounds are influenced by soil organic matter content and pH fao.org. Generally, sorption is greater in soils with higher organic matter and lower pH fao.org.
The propionate and hexadienyl moieties of the molecule are both readily metabolized by microorganisms. Short-chain fatty acids like propionate are common metabolites in microbial pathways nih.govmdpi.com. This suggests that once this compound is bioavailable, it is likely to be readily degraded.
Table 2: Predicted Environmental Behavior of this compound Based on General Principles
| Environmental Process | Predicted Behavior | Rationale |
| Leaching in Soil | Low to Moderate | Expected moderate sorption to soil organic matter may limit downward movement. |
| Runoff | Possible | If applied to soil surfaces, runoff could occur before significant degradation or sorption. |
| Volatilization | Low | As an ester with a relatively high molecular weight, significant volatilization from soil or water is not expected. |
| Bioaccumulation | Low | The compound is expected to be readily metabolized, which would prevent significant accumulation in organisms. |
Theoretical and Computational Chemistry Studies on 2,4 Hexadienyl Propionate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and the energetics of chemical reactions. For 2,4-hexadienyl propionate (B1217596), such calculations would provide a detailed picture of its intrinsic chemical nature.
Electronic Structure Analysis and Conformational Preferences
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the distribution of electrons and identify the most stable three-dimensional arrangements (conformers) of a molecule.
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity. The analysis would also map the electrostatic potential to visualize electron-rich and electron-poor regions of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical Conformational Analysis Data for 2,4-Hexadienyl Propionate This table illustrates the typical output of a conformational analysis. The values are hypothetical examples.
| Conformer | Dihedral Angle (O-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 | 180° (anti) | 0.00 | 65.5 |
| 2 | 60° (gauche) | 0.85 | 20.1 |
Reaction Mechanism Predictions via Computational Modeling
Computational modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the associated energy barriers (activation energies) that govern reaction rates.
For this compound, potential reactions of interest include hydrolysis of the ester, addition reactions to the conjugated diene system, and oxidation. Computational studies can model these processes step-by-step. For instance, in the hydrolysis reaction, calculations would model the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond. The calculated activation energies help predict which reaction pathways are most favorable under different conditions. Such studies can distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. The Molecular Electron Density Theory (MEDT) is one such framework that emphasizes how changes in electron density govern the feasibility of a reaction.
Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound This table provides an example of how computational results for reaction mechanisms would be presented. The values are for illustrative purposes.
| Reaction | Proposed Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Aac2 | 18.5 |
| Base-Catalyzed Hydrolysis | Bac2 | 12.1 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of molecules in a condensed phase (liquids or solids). MD simulations model the movements of atoms and molecules over time based on classical mechanics and a set of parameters known as a force field.
An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent (like water or an organic solvent) and observing the system's evolution. These simulations can provide invaluable insights into intermolecular forces, such as van der Waals interactions and hydrogen bonding, which govern physical properties like solubility, boiling point, and viscosity.
By analyzing the trajectories of the molecules, researchers can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This helps in understanding the solvation shell structure. MD simulations can also be used to estimate binding free energies between this compound and other molecules, which is crucial in fields like materials science and biology.
Spectroscopic Property Predictions and Validation with Experimental Data
Computational chemistry is a vital partner to experimental spectroscopy. Quantum chemical calculations can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). This predictive power is invaluable for interpreting experimental data and confirming molecular structures.
For this compound, DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. These calculated frequencies, after appropriate scaling, can be compared directly with an experimental IR or Raman spectrum to assign the observed peaks to specific molecular motions. For example, the calculation would predict the characteristic frequencies for the C=O stretch of the ester group and the C=C stretches of the diene.
Similarly, NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecule's conformation. By comparing the calculated NMR parameters for different low-energy conformers with experimental results, researchers can gain confidence in the predicted conformational preferences of the molecule in solution.
Table 3: Comparison of Hypothetical Calculated and Typical Experimental Spectroscopic Data for this compound This interactive table illustrates how computational predictions are validated against experimental values. Calculated values are hypothetical examples.
| Spectroscopic Feature | Functional Group | Typical Experimental Range | Hypothetical Calculated Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O (Ester) | 1735-1750 | 1742 |
| IR Frequency (cm⁻¹) | C=C (Conjugated) | 1600-1650 | 1625, 1648 |
| ¹³C NMR Shift (ppm) | C=O (Ester) | 170-180 | 173.5 |
Development of Computational Models for Environmental Fate Prediction
Understanding the environmental fate of a chemical—its transport, persistence, and degradation—is essential for assessing its ecological impact. Computational models, particularly Environmental Fate Models (EFMs) and Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used for this purpose.
These models predict a compound's environmental behavior based on its physicochemical properties, which can be calculated using computational chemistry methods. For this compound, key molecular descriptors like the octanol-water partition coefficient (logP), vapor pressure, and water solubility would be calculated. These descriptors are then used as inputs for larger models that predict how the compound will distribute between air, water, soil, and biota.
Furthermore, computational methods can help predict degradation pathways. For example, quantum chemical calculations can identify the bonds most likely to be broken through processes like hydrolysis or photolysis. By estimating the activation energies for these degradation reactions, models can predict the compound's environmental half-life. This computational approach provides a rapid and cost-effective way to screen chemicals for potential persistence and bioaccumulation, guiding experimental testing and risk assessment efforts.
Structure Activity Relationship Sar Studies of 2,4 Hexadienyl Propionate and Its Analogues in Non Human Contexts
Principles and Methodologies of Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological systems, such as receptors and enzymes. By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological effect, researchers can identify the key molecular features, known as pharmacophores, that are essential for its activity.
The methodologies employed in SAR studies are iterative and involve a cycle of design, synthesis, and testing. Initially, a "lead compound" with a known biological activity is identified. A series of analogues is then designed by making systematic structural modifications. These modifications can include altering the size and shape of the molecule, changing the nature and position of functional groups, and modifying the stereochemistry. Each new analogue is then synthesized and its biological activity is quantitatively assessed through bioassays.
The data generated from these assays are then analyzed to establish a relationship between structural changes and activity. This analysis can range from qualitative observations to the development of sophisticated mathematical models. The insights gained from these studies guide the design of the next generation of analogues with potentially enhanced or more specific activity, continuing the iterative process of optimization.
SAR in Non-Human Biological Interactions
The detection of volatile and semi-volatile chemical cues is critical for the survival and reproduction of many invertebrate species, guiding behaviors such as foraging, mating, and oviposition. Olfactory receptors (ORs), located on the dendrites of olfactory sensory neurons (OSNs), play a pivotal role in this process by binding to specific odorant molecules and initiating a neural signal. frontiersin.orgwikipedia.orgnih.gov The structure of an odorant molecule is a key determinant of its ability to bind to and activate a specific OR.
In insects, ORs are ligand-gated ion channels that form heteromeric complexes, typically consisting of a specific odorant-binding subunit and a conserved co-receptor (Orco). frontiersin.orgwikipedia.orgresearchgate.net The specificity of odorant detection is conferred by the variable subunit. Studies on various insect species, particularly Drosophila melanogaster, have demonstrated that ORs exhibit a wide range of tuning, from being highly specific to a single compound to responding to a broader spectrum of structurally related molecules. frontiersin.orgnih.gov
The chemosensory response of invertebrates to esters is not limited to olfaction. Gustatory receptors (GRs) are involved in the sense of taste and can also detect non-volatile or less volatile compounds. biorxiv.org The structural features that determine the interaction of a compound with GRs are also highly specific. In some cases, closely related Gr proteins can mediate opposing behavioral responses to different chemicals. biorxiv.org It is plausible that 2,4-hexadienyl propionate (B1217596) and its analogues could elicit specific gustatory responses in certain invertebrate species, influencing feeding or oviposition behaviors.
The table below summarizes the general principles of olfactory receptor responses in invertebrates to ester compounds, which can be extrapolated to understand the potential interactions of 2,4-hexadienyl propionate.
| Structural Feature of Ester | Influence on Olfactory Receptor Binding and Chemosensory Response |
| Carbon Chain Length | Affects the volatility and steric fit within the receptor binding pocket. Optimal chain lengths often exist for maximal receptor activation. |
| Presence of Double Bonds | The position and configuration (cis/trans) of double bonds can significantly alter the shape and electronic properties of the molecule, leading to high receptor specificity. |
| Functional Group | The ester group itself is a key recognition feature for many ORs. Modifications to this group would likely abolish or significantly alter the response. |
| Stereochemistry | Enantiomers of a chiral ester can elicit different responses, from strong activation to inhibition, indicating a highly specific three-dimensional interaction with the receptor. |
Pheromones are chemical signals that trigger a social response in members of the same species. wikipedia.orgmdpi.com They are fundamental to the chemical communication systems of many insects, mediating a wide range of behaviors including mate attraction, aggregation, alarm signaling, and trail marking. researchgate.netresearchgate.net The chemical structures of insect pheromones are highly diverse and often exhibit a high degree of species-specificity. wikipedia.org Esters are a common class of compounds found in insect pheromone blends. wikipedia.org
While the specific pheromonal activity of this compound has not been extensively documented, studies on structurally related esters in various insect species can provide insights into its potential role. For example, esters of fatty acids are known components of the sex pheromones of many lepidopteran species. nih.gov The specific blend of different esters, along with other compounds, is often crucial for eliciting the full behavioral response. nih.gov
Aggregation pheromones, which attract both males and females to a particular location, can also be composed of ester compounds. nih.gov In some beetle species, a blend of several esters has been found to be more attractive than any single component, demonstrating a synergistic effect. nih.gov The structural features of these esters, such as chain length and branching, are critical for their activity.
The table below presents examples of ester compounds with known pheromonal activity in insects, illustrating the structural diversity and functional specificity of this class of semiochemicals.
| Ester Compound | Insect Species | Pheromone Type | Behavioral Response |
| Methyl (E,Z)-2,4-decadienoate | Pityogenes chalcographus | Aggregation | Attraction of both sexes to host trees |
| Ethyl (E,Z)-2,4-decadienoate | Pityogenes chalcographus | Aggregation | Attraction of both sexes to host trees |
| (Z)-7-Dodecenyl acetate (B1210297) | Agrotis ipsilon | Sex | Male attraction |
| (Z)-9-Tetradecenyl acetate | Agrotis ipsilon | Sex | Male attraction |
| (Z)-11-Hexadecenyl acetate | Agrotis ipsilon | Sex | Male attraction |
Given the structural similarities of this compound to known pheromone components, it is plausible that it could function as a pheromone or a modulator of pheromonal communication in some insect species. The conjugated diene system in the hexadienyl moiety is a feature found in some insect pheromones and could contribute to its biological activity. Further research would be necessary to identify any specific pheromonal roles of this compound in non-human contexts.
Enzymes are biological catalysts that exhibit a high degree of specificity for their substrates. This specificity arises from the precise three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to the substrate molecule. The interaction between an enzyme and its substrate is a dynamic process that involves induced fit, where the binding of the substrate can cause a conformational change in the enzyme, leading to a more precise alignment of catalytic residues.
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. nih.govresearchgate.net The specificity of esterases can vary widely. Some esterases have broad substrate specificity, hydrolyzing a wide range of esters, while others are highly specific for particular substrates. nih.govnih.gov The factors that determine the substrate specificity of an esterase include the size and shape of the acyl and alcohol moieties of the ester, as well as the presence of other functional groups. nih.govnih.gov
The hydrolysis of this compound would be catalyzed by an esterase. The rate and efficiency of this reaction would depend on how well the compound fits into the active site of a particular esterase. The conjugated diene system in the hexadienyl group and the size of the propionate group would be key determinants of this interaction. Studies on the substrate specificity of various esterases have shown that both the acyl and alcohol portions of the ester substrate influence the rate of hydrolysis. nih.gov For example, some esterases preferentially hydrolyze esters with short alcohol chains, while for others, the rate of hydrolysis is more dependent on the structure of the acyl group. nih.gov
The table below outlines the general factors influencing the interaction and specificity of esterases with ester substrates, which would be applicable to the hydrolysis of this compound.
| Factor | Influence on Enzyme-Substrate Interaction and Specificity |
| Acyl Group Structure | The length, branching, and presence of unsaturation in the acyl group affect its fit within the active site and its interaction with catalytic residues. |
| Alcohol Moiety Structure | The size and hydrophobicity of the alcohol group influence the binding of the substrate and the release of the alcohol product. |
| Stereochemistry | Esterases can exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral ester over the other. |
| Active Site Conformation | The specific amino acid residues in the active site create a unique chemical environment that determines substrate binding and catalysis. |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. europa.eunih.govresearchgate.net These models are developed by identifying molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression and partial least squares, are then used to build a mathematical relationship between these descriptors and the observed biological activity. nih.gov
A key application of QSAR is in predictive modeling, where a validated QSAR model can be used to predict the activity of new, untested compounds based solely on their chemical structure. nih.govresearchgate.net This predictive capability is highly valuable in various fields, including drug discovery and environmental science, as it can prioritize the synthesis and testing of compounds with the highest probability of desired activity. europa.eu
Another study developed 3D-QSAR models for the insecticidal and narcotic activities of sesquiterpene polyol esters. nih.gov The results indicated that electronic effects were more influential for narcotic activity, while a combination of electrostatic and hydrophobic interactions was more important for insecticidal activity. nih.gov These findings highlight how different biological activities of the same class of compounds can be governed by different structural properties.
The development of a QSAR model for a specific activity of this compound and its analogues would involve the following general steps:
Data Collection: A dataset of structurally related compounds with measured biological activity would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.
Model Building: Statistical methods would be used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
The table below provides examples of molecular descriptor classes that could be relevant for developing a QSAR model for the biological activity of this compound and its analogues.
| Descriptor Class | Description | Potential Relevance to Activity |
| Electronic Descriptors | Describe the distribution of electrons in the molecule (e.g., partial charges, dipole moment). | Important for electrostatic interactions with biological targets. |
| Steric/Topological Descriptors | Describe the size, shape, and connectivity of the molecule (e.g., molecular weight, surface area, branching indices). | Crucial for the fit of the molecule within a receptor or enzyme active site. |
| Hydrophobic Descriptors | Quantify the hydrophobicity of the molecule (e.g., logP). | Important for membrane transport and hydrophobic interactions with the target. |
| Quantum Chemical Descriptors | Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies). | Can provide insights into the reactivity of the molecule. |
Structure-Biodegradability Relationships (SBR) in Environmental Contexts
Structure-Biodegradability Relationships (SBRs) are a specific application of SAR principles that aim to understand and predict how the chemical structure of a compound influences its susceptibility to biodegradation in the environment. nih.gov Biodegradation is a key process that determines the environmental fate and persistence of organic chemicals. The ability to predict the biodegradability of a compound is therefore crucial for assessing its potential environmental impact.
The biodegradability of esters is influenced by several structural features. Generally, the presence of an ester bond provides a site for enzymatic hydrolysis, making esters more susceptible to biodegradation than their corresponding alkanes. nih.gov However, the rate and extent of biodegradation can be significantly affected by the structure of the acyl and alcohol moieties.
Studies on the anaerobic biodegradation of various alkyl esters have shown that both the total carbon number and the presence of branching can influence the rate of degradation. For instance, esters with a total carbon number between 12 and 18 have been found to have higher biodegradation rates. nih.gov Branching in the alcohol or acid moiety tends to decrease the rate of biodegradation. nih.gov
The presence of unsaturation in the molecule can also have a significant effect on biodegradability. Research has indicated that unsaturated esters are often degraded more rapidly than their saturated counterparts. nih.gov This suggests that the double bonds in the 2,4-hexadienyl moiety of this compound may enhance its biodegradability.
Quantitative Structure-Biodegradability Relationship (QSBR) models have been developed to predict the biodegradability of various classes of chemicals, including esters. nih.govresearchgate.netresearchgate.net These models use molecular descriptors to quantify structural features that are known to influence biodegradation, such as molecular size, branching, and the presence of specific functional groups. nih.gov For example, models have been developed that can classify compounds as "readily biodegradable" or "not readily biodegradable" with a good degree of accuracy. nih.govresearchgate.net
The table below summarizes the key structural features of esters that are known to influence their biodegradability in environmental contexts.
| Structural Feature | Influence on Biodegradability |
| Ester Linkage | Provides a site for enzymatic hydrolysis, generally increasing biodegradability compared to hydrocarbons. |
| Carbon Chain Length | Optimal chain lengths often exist for maximal biodegradation rates. Very long or very short chains may be degraded more slowly. |
| Branching | Branching in either the acyl or alcohol moiety generally hinders enzymatic attack and reduces the rate of biodegradation. |
| Unsaturation | The presence of double bonds can increase the rate of biodegradation. |
| Functional Groups | The presence of other functional groups, such as halogens or nitro groups, can significantly decrease biodegradability. |
Future Directions in 2,4 Hexadienyl Propionate Research
Exploration of Undiscovered Biosynthetic Pathways
The complete biosynthetic pathway of 2,4-hexadienyl propionate (B1217596) remains to be fully elucidated. While the formation of esters from alcohols and acyl-CoAs is a well-known biochemical reaction, the specific enzymes and genetic pathways leading to the synthesis of the 2,4-hexadien-1-ol precursor are not entirely understood. A significant area of future research will be the identification and characterization of these pathways, particularly in organisms known to produce this and structurally related compounds.
A promising avenue of investigation lies in the study of polyketide synthase (PKS) pathways. nih.govresearchwithrutgers.comresearchgate.netrsc.org Polyketides are a diverse class of secondary metabolites synthesized from simple acyl-CoA precursors. The sorbic acid moiety of 2,4-hexadienyl propionate is structurally similar to sorbicillinoids, which are known to be synthesized via PKS pathways in filamentous fungi like Penicillium chrysogenum. nih.gov Future research could focus on identifying PKS gene clusters in fungi and other microorganisms that are responsible for the synthesis of the C6 backbone of 2,4-hexadien-1-ol. This would involve a combination of genomic analysis to locate putative PKS genes, followed by gene knockout and heterologous expression studies to confirm their function. youtube.com
Uncovering these pathways will not only provide fundamental knowledge about the natural production of this compound but also open up possibilities for metabolic engineering to enhance its production in microbial systems. rsc.orgyoutube.com
Advanced Spectroscopic Techniques for in situ Analysis
Understanding the dynamics of this compound formation in real-time is crucial for optimizing its production, whether through fermentation or chemical synthesis. Advanced spectroscopic techniques offer the potential for in-situ and non-invasive monitoring of chemical reactions. mt.comspectroscopyonline.com
Future research will likely focus on the application of techniques such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy for the real-time analysis of this compound synthesis. mt.comscielo.org.coresearchgate.net These methods can monitor the disappearance of reactants (e.g., the carboxyl group of propionic acid and the hydroxyl group of 2,4-hexadien-1-ol) and the appearance of the ester product. scielo.org.co The development of robust calibration models will be essential to translate spectral data into accurate concentration profiles.
The integration of these in-situ monitoring tools with bioreactors and chemical reactors will provide valuable data for kinetic modeling and process optimization. This will enable a deeper understanding of reaction mechanisms and facilitate the development of more efficient and controlled synthesis processes. mt.com
| Spectroscopic Technique | Potential Application in this compound Research | Key Advantages |
| FTIR Spectroscopy | Real-time monitoring of esterification reactions by tracking changes in functional group absorbances. | High specificity to chemical bonds, providing detailed structural information. |
| NIR Spectroscopy | In-situ monitoring of fermentation processes to quantify this compound and related metabolites. researchgate.net | Non-invasive, can be used with fiber optic probes for remote sensing. |
| Raman Spectroscopy | In-situ analysis of reaction mixtures and biological samples to identify and quantify this compound. | Less interference from water, suitable for aqueous systems. |
Predictive Modeling of Complex Biological and Environmental Interactions
Computational modeling is becoming an indispensable tool in chemical research. In the context of this compound, predictive models can provide insights into its sensory properties, biological activity, and environmental fate, thereby reducing the need for extensive experimental testing.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be instrumental in predicting the biological and sensory characteristics of this compound and related esters. nih.govnih.govresearchgate.netoptibrium.com By correlating molecular descriptors with experimental data, these models can predict properties such as odor profile, taste perception, and potential toxicity. optibrium.comnih.govfemaflavor.org Future research will focus on developing more accurate and validated QSAR/QSPR models for flavor and fragrance compounds, which will aid in the design of novel molecules with desired sensory attributes.
Furthermore, environmental fate modeling will be crucial for assessing the persistence and distribution of this compound in the environment. ecetoc.orgcefic-lri.orgmdpi.comrsc.orgnih.gov These models can predict its partitioning between air, water, and soil, as well as its degradation rates. ncsu.edu Such predictions are vital for conducting comprehensive environmental risk assessments.
| Modeling Approach | Application to this compound Research | Predicted Outcomes |
| QSAR/QSPR | Prediction of sensory properties and potential toxicity. nih.govnih.govresearchgate.netresearchgate.net | Odor intensity, flavor profile, aquatic toxicity. nih.govnih.govresearchgate.net |
| Environmental Fate Modeling | Assessment of environmental distribution and persistence. cefic-lri.orgmdpi.comrsc.org | Half-life in different environmental compartments, potential for bioaccumulation. |
| Molecular Docking | Investigation of interactions with olfactory and taste receptors. | Binding affinities and modes of interaction, providing insights into sensory perception. |
Integration of Omics Technologies in Understanding Biological Roles
The biological significance of this compound, particularly in the organisms that produce it, is an area ripe for investigation. The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the cellular processes influenced by this compound. nih.govfrontiersin.orgnih.govmdpi.commdpi.comnih.govasm.org
Transcriptomic studies can reveal how the expression of genes involved in flavor and aroma production is regulated in fruits and microorganisms. asm.orgmdpi.comnih.govfrontiersin.orgresearchgate.net For instance, analyzing the transcriptome of a fruit at different ripening stages can identify transcription factors and signaling pathways that control the biosynthesis of esters like this compound. frontiersin.orgnih.gov
Proteomic analyses can identify the specific enzymes responsible for the synthesis of this compound and its precursors. nih.govmdpi.comnih.govwhiterose.ac.uk By comparing the proteomes of high and low-producing strains or tissues, researchers can pinpoint key enzymes for targeted genetic engineering.
Metabolomic approaches can provide a comprehensive profile of the small molecules present in a biological system, offering insights into the metabolic context in which this compound is produced. nih.govpnas.orgbiorxiv.org This can help to identify precursor molecules and competing metabolic pathways. nih.gov
The integration of these omics datasets will be crucial for constructing detailed models of the metabolic networks that govern the production and biological roles of this compound.
Sustainable Synthesis and Biocatalytic Approaches
In line with the growing demand for green chemistry, future research will increasingly focus on the development of sustainable methods for the synthesis of this compound. Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising alternative to traditional chemical synthesis.
The use of lipases for the esterification of 2,4-hexadien-1-ol with propionic acid or its derivatives is a key area of interest. researchgate.netmdpi.com Research will aim to identify and engineer lipases with high activity and selectivity for this specific reaction. Immobilization of these enzymes can enhance their stability and reusability, making the process more economically viable.
Q & A
Basic Research Questions
Q. How can researchers reliably characterize 2,4-Hexadienyl propionate using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : A 1H-NMR spectrum is essential for confirming the structure, particularly the positions of the conjugated diene (2,4-hexadienyl) and propionate ester groups. Peaks for vinyl protons (δ 5.2–6.2 ppm) and ester carbonyl (δ 170–175 ppm in 13C-NMR) are critical identifiers .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (C₉H₁₂O₂; theoretical MW 152.08) and fragmentation patterns (e.g., loss of propionic acid fragment).
- Data Validation : Cross-reference with databases like SciFinder or Reaxys to match spectral data with literature .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
- Synthesis :
- Esterification : React 2,4-hexadienol with propionic acid in the presence of a catalyst (e.g., sulfuric acid or lipases). Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Distillation under reduced pressure (boiling point ~150–160°C at 1 atm) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to achieve >99% purity, as per FAO/WHO specifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Case Example : Discrepancies in solubility data (e.g., ethanol vs. oil solubility).
- Methodology :
- Reproducibility Testing : Conduct solubility studies under controlled conditions (e.g., 25°C, using USP-grade solvents).
- X-ray Diffraction (XRD) : For crystalline samples, use XRD to determine lattice parameters and compare with literature (e.g., Bruker D4 ENDEAVOR system) .
Q. What experimental designs are suitable for studying the metabolic fate of this compound in biological systems?
- In Vitro Approach :
- Enzyme Assays : Incubate the compound with liver microsomes (e.g., CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Pathway Mapping : Compare degradation pathways with structurally related esters (e.g., 3-phenylpropionate metabolism in E. coli) .
Q. How can researchers address conflicting toxicity data in published studies?
- Hypothesis Testing :
- Dose-Response Analysis : Conduct acute toxicity assays (e.g., OECD Guideline 423) across multiple concentrations.
- Mechanistic Studies : Evaluate oxidative stress markers (e.g., glutathione levels) in cell lines exposed to the compound.
Methodological Guidance
Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., fragrances)?
- Extraction : Use solid-phase microextraction (SPME) for volatile compounds.
- Chromatography : Optimize HPLC conditions (e.g., C18 column, mobile phase: methanol/sodium acetate buffer pH 4.6 ).
- Calibration : Prepare standard curves in triplicate, accounting for matrix effects via spike-and-recovery experiments .
Q. How should researchers design a survey to assess occupational exposure to this compound in industrial settings?
- Survey Framework :
- Pilot Study : Recruit 50–100 participants (e.g., lab technicians, fragrance industry workers) to test questionnaire clarity .
- Variables : Include exposure duration, PPE usage, and self-reported symptoms (e.g., respiratory irritation).
- Ethical Compliance : Obtain IRB approval and ensure informed consent, per guidelines for human-subject research .
Data Presentation and Reporting
Q. What are best practices for presenting analytical data in peer-reviewed journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
